N-(5-iodopyridin-2-yl)-4-methoxybenzamide
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Overview
Description
N-(5-iodopyridin-2-yl)-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It features a pyridine ring substituted with an iodine atom at the 5-position and a methoxy group attached to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-iodopyridin-2-yl)-4-methoxybenzamide typically involves the following steps:
Iodination of Pyridine: The starting material, 2-aminopyridine, undergoes iodination at the 5-position using iodine and a suitable oxidizing agent such as sodium nitrite.
Formation of Benzamide: The iodinated pyridine is then reacted with 4-methoxybenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-iodopyridin-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: The benzamide moiety can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are often used.
Coupling Reactions: Catalysts like palladium on carbon (Pd/C) and bases such as potassium carbonate are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
N-(5-iodopyridin-2-yl)-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Materials Science: The compound is investigated for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to understand the interactions of pyridine derivatives with biological targets.
Mechanism of Action
The mechanism of action of N-(5-iodopyridin-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. The iodine atom and methoxy group play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromopyridin-2-yl)-4-methoxybenzamide
- N-(5-chloropyridin-2-yl)-4-methoxybenzamide
- N-(5-fluoropyridin-2-yl)-4-methoxybenzamide
Uniqueness
N-(5-iodopyridin-2-yl)-4-methoxybenzamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine contribute to its unique properties.
Properties
IUPAC Name |
N-(5-iodopyridin-2-yl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O2/c1-18-11-5-2-9(3-6-11)13(17)16-12-7-4-10(14)8-15-12/h2-8H,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLCAJHQSBWPGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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